molecular formula C10H8N2O3 B2501828 Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate CAS No. 330558-59-3

Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate

Cat. No.: B2501828
CAS No.: 330558-59-3
M. Wt: 204.185
InChI Key: MFRGXLRFFUONRQ-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate is a heterocyclic compound that features a pyridine ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid with an appropriate oxazole precursor in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as toluene or dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced pyridine-oxazole compounds.

Scientific Research Applications

Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate is unique due to its specific combination of pyridine and oxazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-pyridin-3-yl-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)9-5-8(12-15-9)7-3-2-4-11-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRGXLRFFUONRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330558-59-3
Record name methyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate
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